2-Phenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
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Overview
Description
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one typically involves multi-step reactions. One common method is the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction proceeds under mild conditions and yields the desired pyrrolopyridine skeleton .
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Materials Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.
Biological Studies: It is used in studying cell signaling pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: Compounds with similar structural features and reactivity.
Uniqueness
2-Phenyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is unique due to its specific substitution pattern and the presence of a phenyl group, which can enhance its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound in drug discovery and development.
Properties
CAS No. |
90331-49-0 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C13H10N2O/c16-13-12-10(8-14-13)6-7-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16) |
InChI Key |
RZQUBKGADQVEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)N1)N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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